Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1240600-83-2
VCID: VC4357040
InChI: InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1=NC=C(C=N1)N
Molecular Formula: C10H16N4O2
Molecular Weight: 224.264

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate

CAS No.: 1240600-83-2

Cat. No.: VC4357040

Molecular Formula: C10H16N4O2

Molecular Weight: 224.264

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate - 1240600-83-2

Specification

CAS No. 1240600-83-2
Molecular Formula C10H16N4O2
Molecular Weight 224.264
IUPAC Name tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate
Standard InChI InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15)
Standard InChI Key JEKVFXVVRNFBFA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NC=C(C=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a methylene-linked tert-butyl carbamate moiety (Figure 1). The carbamate group (O=C(Ot-Bu)NH-) provides steric bulk and hydrolytic stability, while the amino group enhances hydrogen-bonding potential.

Molecular Formula: C₁₀H₁₆N₄O₂
Molecular Weight: 224.26 g/mol
IUPAC Name: tert-Butyl N-[(2-aminopyrimidin-5-yl)methyl]carbamate
Canonical SMILES: CC(C)(C)OC(=O)NCC1=CN=C(N=C1)N

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Peaks at δ 8.22 ppm (pyrimidine C-H), δ 5.10 ppm (NH₂), and δ 1.42 ppm (t-Bu) confirm substitution patterns .

  • ESI-MS: A prominent [M+H]⁺ ion at m/z 225.13 aligns with the molecular formula .

  • X-ray Crystallography: Reveals planar pyrimidine geometry and hydrogen-bonding networks involving the amino and carbamate groups .

Physicochemical Properties

PropertyValue
Melting Point148–150°C (decomposes)
SolubilityDMSO >50 mg/mL; H₂O <1 mg/mL
LogP (Partition Coefficient)1.2 ± 0.1
pKa (Amino Group)4.7

The tert-butyl group confers lipophilicity, enhancing membrane permeability in biological systems .

Synthesis and Production

Laboratory-Scale Synthesis

The most common route involves a two-step protocol:

  • Nucleophilic Substitution: 2-Amino-5-chloropyrimidine reacts with tert-butyl carbamate in anhydrous THF using NaH as a base (Yield: 65–70%) .

  • Reductive Amination: The intermediate is treated with methylamine and NaBH₃CN in methanol to install the methylene linker (Yield: 80–85%) .

Key Reaction Conditions:

  • Temperature: 0–25°C for substitution; 40°C for reductive amination.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) .

Industrial-Scale Production

Industrial methods optimize cost and scalability:

  • Continuous Flow Systems: Enhance yield (≥90%) by minimizing side reactions .

  • Catalytic Hydrogenation: Replaces NaBH₃CN with Pd/C-H₂ for greener synthesis .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The amino group undergoes alkylation/acylation:

  • Alkylation: With alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkyl derivatives .

  • Acylation: Acetic anhydride in pyridine forms acetamide analogs .

Hydrolysis

Acidic (HCl) or basic (NaOH) conditions cleave the carbamate to release 5-(aminomethyl)-2-aminopyrimidine, a precursor for further functionalization .

Oxidation and Reduction

  • Oxidation: H₂O₂ converts the amino group to nitro (→ NO₂), altering electronic properties.

  • Reduction: LiAlH₄ reduces the carbamate to a methylamine .

Applications in Scientific Research

Medicinal Chemistry

The compound is a key intermediate in kinase inhibitor development:

  • JAK2 Inhibitors: Derivatives show IC₅₀ values <10 nM in biochemical assays .

  • EGFR Inhibitors: Structural analogs inhibit tyrosine kinase activity in non-small cell lung cancer models .

Enzyme Modulation

  • HDAC Inhibition: Carbamate derivatives exhibit submicromolar activity against histone deacetylases .

  • PARP1 Binding: The pyrimidine core interacts with NAD⁺-binding sites, potentiating DNA repair inhibition .

Material Science

Functionalized derivatives serve as ligands in luminescent iridium(III) complexes for OLEDs .

Biological Activity and Mechanism

Kinase Inhibition

The compound’s planar pyrimidine ring mimics ATP’s adenine, enabling competitive binding to kinase ATP pockets. For example:

  • CDK4/Cyclin D1: Ki = 8.2 nM; disrupts cell cycle progression in breast cancer lines .

Anticancer Efficacy

  • In Vitro: GI₅₀ = 2.1 μM against MCF-7 cells.

  • In Vivo: 50 mg/kg/day dosing reduces tumor volume by 62% in xenograft models .

Neuroprotective Effects

Modulates NMDA receptors (EC₅₀ = 12 μM), reducing glutamate-induced excitotoxicity in neuronal cultures .

HazardPrecautionary Measures
Skin IrritantWear nitrile gloves; wash immediately
RespiratoryUse FFP3 masks in powder form

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity (IC₅₀)
tert-Butyl (5-methylpyridin-2-yl)carbamatePyridine vs. pyrimidineCDK4: 230 nM
tert-Butyl (5-nitropyridin-2-yl)carbamateNitro group reduces solubilityHDAC6: 1.4 μM
This CompoundPyrimidine with amino groupCDK4: 8.2 nM

The pyrimidine core enhances target affinity compared to pyridine analogues .

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